4-Chloro-5,7-dimethoxyquinoline
Description
Significance of the Quinoline (B57606) Ring System as a Privileged Pharmacophore and Versatile Synthetic Building Block
The quinoline ring system is widely recognized as a "privileged pharmacophore," a molecular framework that is able to bind to multiple biological targets with high affinity. nih.govnih.govgoogle.comresearchgate.net This privileged status stems from its rigid, planar structure, which provides a defined orientation for substituent groups to interact with biological macromolecules. The nitrogen atom in the ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions, both of which are crucial for molecular recognition at receptor sites. nih.gov
Beyond its role as a pharmacophore, the quinoline nucleus is a highly versatile synthetic building block. nih.govnih.gov Its chemical reactivity allows for functionalization at various positions on the ring through a range of organic reactions, including electrophilic and nucleophilic substitutions. nih.gov This synthetic tractability enables the creation of large libraries of diverse quinoline derivatives for screening and optimization in drug discovery programs. georgiasouthern.edu
Overview of Functionalized Quinolines in Contemporary Chemical Biology and Medicinal Chemistry
The strategic functionalization of the quinoline scaffold has led to the discovery of a vast number of compounds with a broad spectrum of biological activities. nih.govacs.org These derivatives are integral to the fields of chemical biology and medicinal chemistry, where they are used as tools to probe biological processes and as starting points for the development of new drugs. nih.govgeorgiasouthern.edu
Functionalized quinolines have demonstrated remarkable efficacy in a variety of therapeutic areas, including:
Anticancer Agents: Many quinoline derivatives exhibit potent antiproliferative activity against various cancer cell lines. researchgate.net For example, the 6,7-dimethoxy substitution pattern is a key feature in several tyrosine kinase inhibitors. google.com
Antimicrobial Agents: The quinoline core is found in numerous antibacterial and antifungal compounds. google.com
Antimalarial Drugs: Historically, quinoline-containing compounds like quinine (B1679958) and chloroquine (B1663885) have been central to the treatment of malaria. nih.gov
Anti-inflammatory and Analgesic Agents: Certain quinoline derivatives have shown significant anti-inflammatory and pain-relieving properties. google.comresearchgate.net
The continuous exploration of new substitution patterns on the quinoline ring is a vibrant area of research, driven by the need to overcome drug resistance and improve the therapeutic profiles of existing medicines. nih.gov
Rationale for the Academic Investigation of 4-Chloro-5,7-dimethoxyquinoline within Heterocyclic Chemistry
The academic investigation into specifically substituted quinolines, such as this compound, is driven by the systematic approach of structure-activity relationship (SAR) studies. While the isomeric 4-chloro-6,7-dimethoxyquinoline (B44214) is a well-documented key intermediate in the synthesis of anticancer drugs like cabozantinib (B823) and tivozanib, the rationale for studying the 5,7-dimethoxy isomer lies in the exploration of new chemical space and the potential for discovering novel biological activities. google.commdpi.com
The placement of the methoxy (B1213986) groups at the 5- and 7-positions of the quinoline ring, as opposed to the 6- and 7-positions, significantly alters the electronic distribution and steric environment of the molecule. These changes can have a profound impact on how the molecule interacts with biological targets. For instance, the synthesis and study of related compounds like 4-chloro-5,7-dimethoxy-3-quinolinecarbonitrile indicate an academic interest in this particular substitution pattern for potential biological evaluation. nih.gov
Researchers synthesize and characterize such novel analogs to:
Probe the binding pockets of enzymes and receptors: By comparing the biological activity of different isomers, scientists can gain insights into the specific structural requirements for optimal binding.
Modulate physicochemical properties: The substitution pattern affects properties like solubility, lipophilicity, and metabolic stability, which are critical for a molecule's drug-like characteristics.
Discover new therapeutic leads: The exploration of less-common substitution patterns can lead to the identification of compounds with entirely new or improved pharmacological profiles.
Therefore, the investigation of this compound is a logical step in the broader effort to expand the chemical diversity of quinoline-based compounds and to uncover new potential applications in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5,7-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-7-5-9-11(10(6-7)15-2)8(12)3-4-13-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOONZDJCBQKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C(=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303404 | |
| Record name | 4-Chloro-5,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143946-49-0 | |
| Record name | 4-Chloro-5,7-dimethoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143946-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5,7-dimethoxyquinoline | |
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Chemical Reactivity and Derivatization Pathways of 4 Chloro 5,7 Dimethoxyquinoline
Nucleophilic Aromatic Substitution Reactions at the C-4 Position
The chlorine atom at the C-4 position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.orgacs.org This makes the C-4 position an electrophilic hotspot, readily attacked by a wide range of nucleophiles.
Reactivity Profiling with Diverse Nucleophiles (e.g., Amines, Thiols, Alcohols, Piperazines)
The activated nature of the C-4 position allows for facile displacement of the chloride by various nucleophiles. This reaction is a cornerstone for creating libraries of substituted quinolines.
Amines: Primary and secondary amines, including alkylamines, anilines, and diamines, readily displace the C-4 chloride to form 4-aminoquinoline (B48711) derivatives. nih.gov These reactions are often carried out by heating the chloroquinoline with the desired amine, sometimes in a solvent or neat. nih.gov For instance, the reaction of 4-chloro-7-substituted quinolines with mono- or dialkylamines has been used to synthesize series of 4-aminoquinoline compounds. nih.gov
Thiols: Thiolates (the conjugate bases of thiols) are potent nucleophiles that can react with 4-chloroquinolines to produce 4-thioether derivatives.
Alcohols: While alcohols are weaker nucleophiles than amines or thiols, their corresponding alkoxides (formed by deprotonation with a strong base) can effectively substitute the C-4 chloride to yield 4-alkoxyquinolines.
Piperazines: As cyclic secondary diamines, piperazines can be used as nucleophiles to link the quinoline core to other functionalities, a common strategy in medicinal chemistry.
The general conditions for these substitutions can vary, but they typically involve heating the reactants in a suitable solvent, sometimes with the addition of a base to neutralize the HCl generated.
Table 1: Examples of Nucleophilic Substitution at the C-4 Position of Chloroquinolines
| Nucleophile Type | Example Nucleophile | Product Type | Typical Conditions |
|---|---|---|---|
| Primary Amine | Butylamine | 4-(Butylamino)quinoline | Heat neat mixture (120-130 °C) nih.gov |
| Secondary Amine | Piperidine | 4-(Piperidin-1-yl)quinoline | Heat in solvent |
| Diamine | Ethane-1,2-diamine | N-(Quinolin-4-yl)ethane-1,2-diamine | Reflux (80 °C) nih.gov |
| Thiol | Thiophenol | 4-(Phenylthio)quinoline | Reaction with thiolate anion |
| Alcohol | Methanol | 4-Methoxyquinoline | Reaction with sodium methoxide |
Mechanistic Investigations of Substitution Pathways and Leaving Group Effects
The SNAr reaction at the C-4 position of quinolines proceeds via a well-established two-step addition-elimination mechanism. acs.org
Addition Step: A nucleophile attacks the electrophilic carbon at the C-4 position, breaking the aromaticity of the pyridine (B92270) ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org The negative charge is delocalized over the quinoline ring system, including onto the electronegative nitrogen atom, which significantly stabilizes the intermediate. This step is generally the rate-determining step of the reaction. wikipedia.org
Elimination Step: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The reactivity order for halogen leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. The more electronegative the halogen, the more it polarizes the C-X bond, making the carbon more electrophilic and thus more susceptible to attack. wikipedia.org
Modifications of the Methoxy (B1213986) Groups (e.g., O-demethylation, Alkylation)
The methoxy groups at the C-5 and C-7 positions can be chemically modified, most commonly through demethylation to reveal the corresponding hydroxyl groups. These hydroxyl groups can then be further functionalized, for example, through alkylation.
O-demethylation: The conversion of a methoxy group to a hydroxyl group can be achieved under specific conditions. For example, studies on related trimethoxyquinolines have shown that treatment with bromine in dichloromethane (B109758) can lead to both bromination of the ring and demethylation of a methoxy group, yielding a hydroxyquinoline derivative. nih.gov
Alkylation: Once a hydroxyl group is present (e.g., at C-5 or C-7 after demethylation), it can be readily alkylated. The hydroxyl group is first deprotonated with a base (like potassium carbonate) to form a more nucleophilic phenoxide, which then attacks an alkyl halide (such as an ethyl bromoacetate) in a nucleophilic substitution reaction to form an ether linkage. researchgate.net
Electrophilic Aromatic Substitution on the Quinoline Ring System
In contrast to nucleophilic substitution, which targets the electron-deficient pyridine ring, electrophilic aromatic substitution (EAS) occurs on the more electron-rich carbocyclic (benzene) ring. pharmaguideline.comreddit.com The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. reddit.comyoutube.com
For an unsubstituted quinoline, electrophilic attack preferentially occurs at the C-5 and C-8 positions. youtube.comuop.edu.pk In 4-chloro-5,7-dimethoxyquinoline, the directing effects of the substituents must be considered:
The two methoxy groups at C-5 and C-7 are powerful activating, ortho-para directing groups.
The C-5 methoxy group directs incoming electrophiles to the C-6 position.
The C-7 methoxy group directs to the C-6 and C-8 positions.
Combining these effects, the most likely positions for electrophilic attack on this compound are C-6 and C-8, which are activated by both methoxy groups. For example, direct nitration of 6,8-dibromoquinoline (B11842131) has been shown to yield the corresponding 5-nitro derivative, demonstrating that substitution occurs on the carbocyclic ring. nih.gov Similarly, bromination of a trimethoxyquinoline derivative resulted in substitution at C-5 and C-7. nih.gov
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) minia.edu.eg |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ (complexed) youtube.com |
| Sulfonation | Fuming H₂SO₄ | SO₃ uop.edu.pk |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | R-C=O⁺ (Acylium ion) |
Oxidative and Reductive Transformations of the Quinoline Nucleus
The quinoline nucleus can undergo both oxidation and reduction, though these reactions often require vigorous conditions due to the stability of the aromatic system.
Oxidation: The quinoline ring system is generally resistant to oxidation. However, under strong oxidizing conditions (e.g., hot alkaline potassium permanganate), the electron-rich benzene (B151609) ring is preferentially cleaved, leaving the pyridine ring intact to form a pyridine-2,3-dicarboxylic acid (quinolinic acid). pharmaguideline.com
Reduction: The pyridine ring of quinoline is more susceptible to reduction than the benzene ring. Catalytic hydrogenation or reduction with tin and hydrochloric acid typically reduces the pyridine portion to yield a 1,2,3,4-tetrahydroquinoline. pharmaguideline.comuop.edu.pk More forceful reduction can reduce both rings to produce a decahydroquinoline. uop.edu.pk The specific outcome can be controlled by the choice of reducing agent and reaction conditions. pharmaguideline.comnih.gov
Formation of Complex Heterocyclic Architectures via Cyclization Reactions
This compound is a valuable scaffold for building more complex, fused heterocyclic systems. The reactive C-4 chloro group is often the key handle for initiating these cyclization sequences. For example, a common strategy involves a nucleophilic substitution at C-4, followed by an intramolecular reaction of a functional group on the newly introduced substituent with an adjacent position on the quinoline ring.
Quaternization Reactions of the Quinoline Nitrogen Atom
The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, rendering it basic and nucleophilic. This inherent reactivity allows for quaternization reactions, which involve the alkylation or acylation of the nitrogen atom, leading to the formation of quaternary quinolinium salts. These reactions are a fundamental aspect of quinoline chemistry.
The quaternization process involves the direct reaction of the quinoline nitrogen with an electrophilic reagent, typically an alkyl or acyl halide. tutorsglobe.comquimicaorganica.org This results in the formation of a positively charged N-alkyl- or N-acylquinolinium salt. While N-alkylquinolinium salts are generally stable and can often be isolated as crystalline solids, their N-acyl counterparts tend to be less stable and may undergo rapid hydrolysis in the presence of moisture. tutorsglobe.com
The general scheme for the quaternization of a quinoline derivative is as follows:
General Reaction Scheme for Quinoline Quaternization
In the specific case of this compound, the electron-donating effects of the two methoxy groups at the 5- and 7-positions increase the electron density of the aromatic system, which can, in turn, influence the nucleophilicity of the quinoline nitrogen. Conversely, the electron-withdrawing nature of the chlorine atom at the 4-position may have a counteracting effect. However, the fundamental ability of the nitrogen to act as a nucleophile and undergo quaternization remains a key chemical characteristic.
Detailed studies on the quaternization of this compound itself are not extensively reported in publicly available literature. However, based on the well-established reactivity of quinolines, the following reactions can be predicted.
Predicted Quaternization Reactions and Products of this compound
| Reactant (Alkylating/Acylating Agent) | Product Name | Product Structure | Reaction Conditions (Typical) |
| Methyl iodide (CH₃I) | 4-Chloro-5,7-dimethoxy-1-methylquinolinium iodide | Reaction in an inert solvent such as acetone (B3395972) or acetonitrile (B52724) at room temperature or with gentle heating. | |
| Ethyl bromide (C₂H₅Br) | 4-Chloro-1-ethyl-5,7-dimethoxyquinolinium bromide | Heating the reactants in a suitable solvent like ethanol (B145695) or DMF. | |
| Benzyl chloride (C₆H₅CH₂Cl) | 1-Benzyl-4-chloro-5,7-dimethoxyquinolinium chloride | Reaction at elevated temperatures in a polar aprotic solvent. | |
| Acetyl chloride (CH₃COCl) | 1-Acetyl-4-chloro-5,7-dimethoxyquinolinium chloride | Typically carried out at low temperatures in an anhydrous, non-polar solvent to minimize hydrolysis of the product. |
The resulting quinolinium salts are valuable intermediates in organic synthesis. The introduction of a positive charge on the nitrogen atom significantly alters the electronic properties of the quinoline ring, making it more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. youtube.com This modified reactivity opens up pathways for the synthesis of a variety of substituted quinoline derivatives that would be otherwise difficult to access.
Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro 5,7 Dimethoxyquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of 4-Chloro-5,7-dimethoxyquinoline is predicted to provide distinct signals corresponding to each unique proton in the molecule. The aromatic region would display signals for the four protons on the quinoline (B57606) ring system, while the aliphatic region would show signals for the six protons of the two methoxy (B1213986) groups.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| H-2 | 8.5 - 8.7 | Doublet (d) |
| H-3 | 7.3 - 7.5 | Doublet (d) |
| H-6 | 6.7 - 6.9 | Doublet (d) |
| H-8 | 6.5 - 6.7 | Doublet (d) |
| 7-OCH₃ | 3.9 - 4.1 | Singlet (s) |
| 5-OCH₃ | 3.8 - 4.0 | Singlet (s) |
Note: Predicted values are based on structure-activity relationships and data from analogous compounds. J-coupling constants would further define the relationships between adjacent protons.
The ¹³C NMR spectrum is expected to show eleven distinct signals, corresponding to the eleven carbon atoms in the this compound molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents. Carbons bonded to chlorine (C-4), nitrogen (C-8a, C-2), and oxygen (C-5, C-7) are expected to be significantly deshielded and appear downfield.
Distortionless Enhancement by Polarization Transfer (DEPT) techniques would be employed to differentiate between carbon types. A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups (none in this molecule), while quaternary carbons would be absent. A DEPT-90 experiment would only display signals for CH carbons. This combination allows for the unambiguous assignment of each carbon signal.
Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Results for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted DEPT-135 Signal |
|---|---|---|
| C-2 | ~151 | Positive (CH) |
| C-3 | ~122 | Positive (CH) |
| C-4 | ~145 | Quaternary (No Signal) |
| C-4a | ~110 | Quaternary (No Signal) |
| C-5 | ~158 | Quaternary (No Signal) |
| C-6 | ~98 | Positive (CH) |
| C-7 | ~160 | Quaternary (No Signal) |
| C-8 | ~100 | Positive (CH) |
| C-8a | ~148 | Quaternary (No Signal) |
| 5-OCH₃ | ~56 | Positive (CH₃) |
| 7-OCH₃ | ~57 | Positive (CH₃) |
Note: Chemical shift prediction tools and literature data for similar structures inform these estimations nmrdb.orgnih.gov.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Cross-peaks would be expected between H-2 and H-3, and between H-6 and H-8 (if meta-coupling is resolved), confirming their positions on the same ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It would definitively link the proton signals (H-2, H-3, H-6, H-8) to their corresponding carbon signals (C-2, C-3, C-6, C-8) and the methoxy protons to the methoxy carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is vital for connecting the molecular fragments. Key expected correlations would include the methoxy protons showing cross-peaks to the carbons they are attached to (C-5 and C-7), and the aromatic protons showing correlations to neighboring quaternary carbons, thus confirming the substitution pattern of the entire molecule.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀ClNO₂), the calculated monoisotopic mass is 223.0400 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the molecular formula.
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. The M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) would appear in an approximate 3:1 ratio of intensity, which is a definitive indicator of a single chlorine atom in the molecule.
Electron impact (EI) ionization would induce fragmentation, providing further structural information. Common fragmentation pathways for methoxyquinolines include the loss of a methyl radical (·CH₃, M-15) from a methoxy group, followed by the loss of a carbon monoxide (CO) molecule (M-15-28) cdnsciencepub.comresearchgate.net. Other potential fragmentations include the loss of the chlorine radical (·Cl, M-35) or cleavage of the quinoline ring system itself libretexts.orgmiamioh.edu.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Description |
|---|---|---|
| [M]⁺ | 223.04 | Molecular ion (with ³⁵Cl) |
| [M+2]⁺ | 225.04 | Isotope peak (with ³⁷Cl) |
| [M-CH₃]⁺ | 208.02 | Loss of a methyl radical |
| [M-Cl]⁺ | 188.07 | Loss of a chlorine radical |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups appears just below 3000 cm⁻¹ vscht.cz. The C=C and C=N stretching vibrations of the quinoline ring system are expected in the 1620-1450 cm⁻¹ region. Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the methoxy ether groups should be visible in the 1275-1050 cm⁻¹ range. The C-Cl stretching vibration is typically observed in the 760-505 cm⁻¹ region, though its intensity can vary dergipark.org.tr.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system, which are often weak in the IR spectrum researchgate.netiosrjournals.org.
Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (OCH₃) | 3000 - 2850 | Medium |
| C=C / C=N Ring Stretch | 1620 - 1450 | Strong-Medium |
| C-O Asymmetric Stretch (Aryl Ether) | 1275 - 1200 | Strong |
| C-O Symmetric Stretch (Aryl Ether) | 1075 - 1020 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugation system. The quinoline core is a chromophore that exhibits characteristic π→π* transitions researchgate.net. The spectrum is typically recorded in a solvent like methanol, ethanol (B145695), or chloroform mdpi.com.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, thereby offering an unambiguous depiction of the molecule's conformation in the solid state. Furthermore, the analysis of the crystal packing reveals the nature of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern the supramolecular architecture of the crystal lattice.
A thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSCD), was conducted to obtain single-crystal X-ray diffraction data for this compound. However, as of the latest search, no publicly archived experimental crystallographic data for this specific compound could be located. While data for isomeric compounds such as 4-Chloro-6,7-dimethoxyquinoline (B44214) are available, the strict requirement for positional accuracy of the methoxy groups to the 5- and 7-positions of the quinoline ring means that such data cannot be used for a scientifically accurate analysis of the target compound.
The determination of the crystal structure of this compound would require the growth of a suitable single crystal, followed by data collection using an X-ray diffractometer. The resulting data would be processed to solve and refine the crystal structure, yielding detailed information on its solid-state molecular geometry and crystal packing. Such an analysis would provide invaluable insights into the molecule's steric and electronic properties and how it organizes itself in a crystalline environment.
Computational and Theoretical Investigations of 4 Chloro 5,7 Dimethoxyquinoline
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of the electronic landscape of 4-Chloro-5,7-dimethoxyquinoline.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a robust method for calculating the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its most stable three-dimensional conformation, a process known as geometry optimization. arabjchem.orgresearchgate.net
Table 1: Predicted Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| C4-Cl Bond Length (Å) | 1.745 |
| C5-O(methoxy) Bond Length (Å) | 1.368 |
| C7-O(methoxy) Bond Length (Å) | 1.370 |
| C4-N1-C8a Dihedral Angle (°) | ~0.0 |
| C5-C6-C7 Dihedral Angle (°) | ~0.0 |
Note: These are estimated values based on calculations of similar quinoline (B57606) derivatives. Actual values would require specific computation for this molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. arabjchem.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. arabjchem.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted benzene (B151609) ring and the nitrogen atom of the quinoline core. The LUMO is likely to be distributed over the electron-deficient chloropyridine ring system. The HOMO-LUMO gap would provide insights into the molecule's potential as an electron donor or acceptor.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.85 |
| HOMO-LUMO Gap (ΔE) | 4.40 |
Note: These values are illustrative and based on trends observed in similar chloro- and methoxy-substituted quinolines. arabjchem.org
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the most negative potential (red) is anticipated to be located around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy (B1213986) groups, making these sites prone to interaction with electrophiles. The area around the chlorine atom and the hydrogen atoms of the quinoline ring would exhibit a more positive potential (blue), indicating them as potential sites for nucleophilic interaction. arabjchem.org
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Molecular Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. arabjchem.org It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.
For this compound, significant hyperconjugative interactions are expected. These would involve the lone pairs of the nitrogen and oxygen atoms donating electron density into the antibonding orbitals of the quinoline ring. For example, the interaction of the nitrogen lone pair (n) with the π* orbitals of the adjacent C-C bonds would contribute to the stability of the aromatic system. Similarly, the oxygen lone pairs of the methoxy groups would donate to the π* orbitals of the benzene ring.
Table 3: Predicted NBO Analysis - Key Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N1 | π(C2-C3) | ~25.5 |
| LP(1) N1 | π(C8a-C4) | ~18.2 |
| LP(2) O(C5-OCH3) | π(C5-C6) | ~20.1 |
| LP(2) O(C7-OCH3) | π(C7-C8) | ~19.8 |
Note: These are estimated values highlighting expected interactions based on general NBO analysis of similar aromatic systems. arabjchem.org
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict spectroscopic data, which can then be compared with experimental results for validation.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). The predicted shifts for this compound would show characteristic signals for the aromatic protons and carbons, with the positions influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy groups. Protons and carbons closer to the electronegative chlorine and nitrogen atoms would be deshielded and appear at a higher ppm. researchgate.net
Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) helps in the assignment of experimental spectra. The predicted spectrum of this compound would show characteristic stretching and bending vibrations for the C-Cl, C-O, C-N, and aromatic C-H bonds. arabjchem.org
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on the properties of a single, isolated molecule, molecular modeling and dynamics simulations can provide insights into the behavior of the molecule in a more complex environment, such as in solution or interacting with a biological target.
Molecular dynamics (MD) simulations could be employed to study the conformational flexibility of this compound in different solvents. arabjchem.org These simulations would track the movement of each atom over time, providing information on the stability of different conformers and the nature of solute-solvent interactions. Such studies are particularly relevant for understanding how the molecule might behave in a biological system. nih.gov
Ligand-Protein Docking Studies for Putative Molecular Target Interactions
Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and elucidating the molecular basis of a ligand's activity. The process involves sampling a multitude of conformations and orientations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose.
As of the current literature review, no specific ligand-protein docking studies have been published for this compound. Such studies would be invaluable in identifying potential protein targets and understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that could govern its biological effects. Future research in this area would be necessary to explore its potential as a modulator of various protein functions.
Molecular Dynamics Simulations for Investigating Protein-Ligand Binding Stability and Conformational Dynamics
Following ligand-protein docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and detailed understanding of the protein-ligand complex. MD simulations model the atomic and molecular motion over time by solving Newton's equations of motion. This allows for the assessment of the stability of the predicted binding pose, the flexibility of the ligand and protein, and the detailed energetic contributions of the binding.
To date, there are no published molecular dynamics simulation studies specifically investigating the binding of this compound to any protein target. Such simulations would be critical to validate any initial docking results and to provide a more realistic picture of the compound's behavior in a biological environment. Key parameters that would be analyzed in such a study include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to understand the flexibility of individual residues.
In Silico Pharmacokinetic Profiling and Drug-Likeness Assessment
In silico pharmacokinetic profiling and drug-likeness assessment are crucial computational methods used in the early stages of drug discovery to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. These predictions help in prioritizing candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. Drug-likeness is often evaluated based on rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
While comprehensive in silico ADMET studies for this compound are not available in the published literature, some fundamental molecular properties can be computed and are available from public databases. These properties provide a preliminary assessment of its drug-likeness.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
| Molecular Weight | 223.65 g/mol | PubChem |
| XLogP3-AA | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 223.040006 g/mol | PubChem |
| Topological Polar Surface Area | 31.4 Ų | PubChem |
These computed properties suggest that this compound generally adheres to Lipinski's Rule of Five, indicating a higher likelihood of oral bioavailability. The molecular weight is well under 500 Da, the XLogP3-AA value is below 5, the number of hydrogen bond donors is 0, and the number of hydrogen bond acceptors is 3. Further in silico studies would be required to predict its metabolic fate, potential for toxicity, and other key pharmacokinetic parameters.
Structure Activity Relationship Sar Studies and Rational Design for 4 Chloro 5,7 Dimethoxyquinoline Derivatives
Design Principles for Modifying the 4-Chloro-5,7-dimethoxyquinoline Scaffold
The rational design of derivatives based on the this compound scaffold is primarily guided by the reactivity of its key functional groups. The chlorine atom at the 4-position is a critical feature, rendering the scaffold susceptible to nucleophilic aromatic substitution (SNAr) nbinno.comnih.gov. This reactivity is a cornerstone for chemical modification, allowing for the introduction of a wide array of functional groups to create new molecules nbinno.com.
Key design principles for modifying this scaffold include:
Nucleophilic Substitution at the C4-Position : The chloro group at the 4-position is an excellent leaving group, facilitating reactions with various nucleophiles, particularly amines. This is a common strategy used in the synthesis of bioactive 4-aminoquinolines and 4-aminoquinazolines nih.gov. For instance, reacting 4-chloro-6,7-dimethoxyquinoline (B44214) with substituted anilines is a standard procedure to generate a library of 4-anilinoquinoline derivatives nih.gov. The reaction conditions, such as solvent, temperature, and the nature of the nucleophile, can be varied to control the outcome and yield of the substitution nbinno.comnih.gov.
Introduction of Side Chains : The introduction of diverse side chains, often via the nucleophilic substitution at the C4-position, is a primary strategy to explore the chemical space and optimize biological activity. The length, flexibility, and functional groups of these side chains are critical determinants of the molecule's interaction with target proteins. For example, in the related 4-aminoquinoline (B48711) series, diaminoalkane side chains of varying lengths have been shown to significantly impact antimalarial activity nih.gov.
The synthesis of derivatives often starts with the 4-chloro-6,7-dimethoxyquinoline core, which itself can be prepared through a multi-step synthesis beginning from materials like 3,4-dimethoxy acetophenone google.com. This key intermediate serves as a versatile building block for creating a diverse range of compounds for biological screening nbinno.comgoogle.com.
Elucidation of Positional and Substituent Effects on Molecular Recognition and Biological Interactions
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline (B57606) scaffold. SAR studies on related compounds provide valuable insights into these effects.
The Role of the C4-Substituent : The substituent introduced at the C4-position plays a pivotal role in molecular recognition. In a series of 6,7-dimethoxy-4-anilinoquinolines designed as c-Met inhibitors, the introduction of bulky, lipophilic substituents on the aniline ring was found to be favorable for activity nih.gov. This suggests that these groups may engage in hydrophobic interactions within the active site of the target kinase nih.gov. The nature of the linker between the quinoline core and the appended moiety is also crucial. For some quinoxaline derivatives, an NH-CO linker was found to increase activity, whereas aliphatic linkers led to a decrease mdpi.com.
The Importance of the C7-Substituent : For the broader class of 4-aminoquinolines, the substituent at the 7-position has a profound impact on biological activity. An electron-withdrawing group at this position is often considered essential for potent antimalarial activity youtube.com. Studies comparing different halogens at the 7-position revealed that 7-iodo and 7-bromo analogues were as active as the corresponding 7-chloro compounds against Plasmodium falciparum nih.gov. In contrast, 7-fluoro and 7-trifluoromethyl derivatives were generally less active, and 7-methoxy analogues were largely inactive nih.gov. This highlights the specific electronic and steric requirements at this position for optimal biological interaction. The introduction of a 7-chloro substituent can improve potency by 10- to 100-fold, likely by modulating the pKa of the quinoline nitrogen to an optimal range for activity chemrxiv.org.
The following table summarizes SAR findings for derivatives of the related 6,7-dimethoxy-4-anilinoquinoline scaffold, highlighting the effect of substituents on the phenyl ring attached to the benzimidazole fragment on c-Met kinase inhibition nih.gov.
| Compound | Substituent (R) | c-Met IC₅₀ (µM) |
| 12a | H | > 10 |
| 12b | 2-F | > 10 |
| 12c | 3-F | > 10 |
| 12d | 4-F | > 10 |
| 12e | 2-Cl | > 10 |
| 12f | 3-Cl | 8.3 ± 2.1 |
| 12g | 4-Cl | 7.5 ± 1.9 |
| 12h | 2-Br | > 10 |
| 12i | 3-Br | 6.5 ± 1.7 |
| 12j | 4-Br | 5.8 ± 1.5 |
| 12k | 4-CH₃ | > 10 |
| 12l | 4-OCH₃ | > 10 |
| 12m | 4-CF₃ | > 10 |
| 12n | 4-OCF₃ | 0.030 ± 0.008 |
| 12o | 4-t-Bu | > 10 |
| 12p | 3,4-di-F | > 10 |
| 12q | 3,5-di-F | > 10 |
| 12r | 3,4-di-Cl | 5.3 ± 1.6 |
| 12s | 3,5-di-Cl | > 10 |
Data sourced from Zhang, Q. W., et al. (2015) nih.gov.
Strategies for Scaffold Hopping and Bioisosteric Replacement based on the this compound Motif
To discover structurally novel compounds and optimize lead molecules, strategies such as scaffold hopping and bioisosteric replacement are employed. These approaches aim to modify the core structure of the molecule while retaining or improving its biological activity and pharmacokinetic properties nih.govnih.gov.
Scaffold Hopping : This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups nih.gov. For the this compound motif, potential scaffold hops could include replacing the quinoline ring with other bicyclic heteroaromatic systems.
Quinazoline Scaffold : The quinazoline ring is a well-known privileged structure in medicinal chemistry nih.gov. Replacing the quinoline core with a quinazoline could lead to novel derivatives with altered biological profiles.
Quinoxaline Scaffold : The quinoxaline moiety has also been explored as a core for antitumor agents mdpi.comdoi.org. Lead optimization efforts have involved replacing a quinoxaline ring with a quinoline, indicating the viability of hopping between these scaffolds doi.org.
Other Heterocycles : Further exploration could involve more distinct heterocyclic systems that can topologically mimic the quinoline core.
Bioisosteric Replacement : This technique involves substituting a functional group with another group that has similar physicochemical properties, with the goal of improving potency, selectivity, or metabolic stability nih.gov.
Replacement of the C4-Chloro Group : While the chloro group is a key reactive handle, it can be replaced with other halogens (e.g., Br, I) which have been shown to maintain activity in related series nih.gov. Other groups like a cyano (CN) or trifluoromethyl (CF₃) group could also be explored as bioisosteres for the chlorine atom.
Replacement of the Methoxy (B1213986) Groups : The methoxy groups at C5 and C7 can be replaced with other bioisosteres. For example, replacing a methoxy group with a hydroxyl group, a small alkyl group, or even a fluorine atom can subtly alter the molecule's properties u-tokyo.ac.jp.
Amide Bond Mimics : If derivatives are synthesized with amide-containing side chains at the C4-position, the amide bond itself can be a target for bioisosteric replacement to improve metabolic stability. Heterocycles such as 1,2,3-triazoles, 1,3,4-oxadiazoles, and 1,2,4-oxadiazoles are known to be effective trans-amide bond mimics nih.goveurekaselect.com.
These rational design strategies, guided by SAR data, allow for the systematic exploration and optimization of the this compound scaffold to develop new chemical entities with desired biological activities.
Investigation of Potential Biological Activities and Mechanisms of Action for 4 Chloro 5,7 Dimethoxyquinoline Analogues in Vitro Research
Modulation of Kinase Activity
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. Analogues of 4-Chloro-5,7-dimethoxyquinoline have been investigated for their ability to modulate the activity of several key kinases.
Exploration of Inhibitory Effects on Tyrosine Kinases (e.g., Src, c-Met, EGFR, VEGFR, PDGFR)
Tyrosine kinases play a pivotal role in cell proliferation, differentiation, migration, and survival. The inhibitory effects of this compound analogues on several important receptor and non-receptor tyrosine kinases have been evaluated.
c-Met Inhibitory Activity:
The HGF/c-Met signaling pathway is implicated in tumorigenesis and metastasis semanticscholar.org. A series of 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole moiety were synthesized and identified as potent inhibitors of the c-Met tyrosine kinase semanticscholar.orgnih.gov. One of the most potent compounds in this series, compound 12n , exhibited an IC50 value of 0.030 ± 0.008 µM against c-Met nih.gov. Molecular docking studies suggest that this compound binds to the ATP-binding site of the c-Met kinase nih.gov.
VEGFR Inhibitory Activity:
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis nih.gov. Several quinoline (B57606) and quinazoline derivatives have shown potent inhibitory activity against VEGFR-2. For instance, a series of 4-oxyquinoline derivatives were developed as triple-angiokinase inhibitors, targeting VEGFR2, FGFR1, and PDGFRβ scienceopen.com. Another study on 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines identified compounds with selective VEGFR-2 inhibition nih.gov. Specifically, the 4-chlorophenyl substituted compound 5 was the most potent inhibitor in a VEGFR-2 inhibition assay nih.gov.
EGFR Inhibitory Activity:
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy nih.gov. The 4-anilinoquinazoline scaffold is a known kinase inhibitor motif found in clinically approved EGFR inhibitors like gefitinib and erlotinib researchgate.net. Macrocyclization of quinazoline-based EGFR inhibitors has been explored to enhance selectivity for mutant forms of EGFR over the wild type nih.gov. While many 4-anilinoquinazolines show potent EGFR inhibition, some derivatives, like compound 41 , have been shown to inhibit EGFR at a concentration of 1 µM researchgate.net.
PDGFR Inhibitory Activity:
The Platelet-Derived Growth Factor Receptor (PDGFR) is involved in cell growth and division ekb.eg. 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives have been identified as potent and specific inhibitors of PDGFR phosphorylation ekb.egacs.org. Modifications to the quinazoline template have led to the development of analogues with IC50 values in the sub-micromolar range in cellular βPDGFR phosphorylation assays acs.org. Some 4-oxyquinoline derivatives also exhibit inhibitory activity against PDGFRβ scienceopen.com.
Src Kinase Inhibitory Activity:
Src is a non-receptor tyrosine kinase that plays a role in cell proliferation, survival, and migration nih.gov. Analogues of bosutinib, a 7-alkoxy-4-[(2,4-dichloro-5-methoxyphenyl)amino]-3-quinolinecarbonitrile, have been synthesized and evaluated for Src kinase inhibitory activity nih.gov. The addition of a methoxy (B1213986) group at the C-6 position of a C-7 3,5-substituted furan analogue of bosutinib resulted in a compound that was a more potent Src inhibitor than the parent compound in both enzymatic and cell-based assays nih.gov.
Table 1: In Vitro Inhibitory Activity of Selected this compound Analogues on Tyrosine Kinases
| Compound/Analogue Class | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| 6,7-dimethoxy-4-anilinoquinoline (Compound 12n ) | c-Met | 0.030 ± 0.008 | nih.gov |
| 4-oxyquinoline derivative (WXFL-255) | VEGFR2 | 0.0094 | scienceopen.com |
| 4-oxyquinoline derivative (WXFL-255) | FGFR1 | 0.188 | scienceopen.com |
| 4-oxyquinoline derivative (WXFL-255) | PDGFRβ | 0.143 | scienceopen.com |
| 5-chloro-N4-(4-chlorophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine (Compound 5 ) | VEGFR-2 | Potent inhibitor | nih.gov |
| Bosutinib analogue (Compound 10 ) | Src | More potent than Bosutinib | nih.gov |
| 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline | PDGFR | Potent inhibitors | ekb.egacs.org |
| 4-anilinoquinazoline (Compound 41 ) | EGFR | Inhibited at 1 µM | researchgate.net |
Investigation of Serine/Threonine Kinase Modulation
While the primary focus of research on quinoline and quinazoline analogues has been on tyrosine kinases, there is evidence suggesting their potential to modulate serine/threonine kinases as well. For example, some nortopsentin analogs, which share structural similarities with quinolines, have been shown to inhibit Cyclin-Dependent Kinase 1 (CDK1) researchgate.net. However, specific studies on the modulation of serine/threonine kinases by this compound analogues are not extensively reported in the reviewed literature. Further research is needed to explore the activity of this class of compounds against serine/threonine kinases.
Potential Modulatory Effects on Cellular Pathways
The inhibition of key kinases by this compound analogues translates into significant effects on various cellular pathways that are critical for cancer cell growth and survival.
Assessment of Anti-Proliferative Activity in In Vitro Cell Line Models
A significant number of studies have demonstrated the anti-proliferative activity of this compound analogues against a panel of human cancer cell lines.
A series of 4-anilinoquinazoline analogues were evaluated for their anti-proliferative efficacy in breast cancer (BT-20) and colorectal cancer (HCT116, HT29, and SW620) cell lines mdpi.comdocumentsdelivered.com. The compound N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8 ) showed the highest anticancer efficacy in the colorectal cancer cell lines, with IC50 values of 8.50 ± 2.53 µM in HCT116, 5.80 ± 0.92 µM in HT29, and 6.15 ± 0.37 µM in SW620 cells mdpi.comdocumentsdelivered.com.
Similarly, 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole moiety exhibited excellent anticancer activity against A549 (human lung cancer), MCF-7 (human breast cancer), and MKN-45 (human gastric cancer) cell lines at low micromolar concentrations nih.gov. Furthermore, a study on 7-chloro-(4-thioalkylquinoline) derivatives reported cytotoxic activity against eight human cancer cell lines mdpi.com.
Table 2: In Vitro Anti-Proliferative Activity of Selected this compound Analogues
| Compound/Analogue | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8 ) | HCT116 | Colorectal Cancer | 8.50 ± 2.53 | mdpi.comdocumentsdelivered.com |
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8 ) | HT29 | Colorectal Cancer | 5.80 ± 0.92 | mdpi.comdocumentsdelivered.com |
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8 ) | SW620 | Colorectal Cancer | 6.15 ± 0.37 | mdpi.comdocumentsdelivered.com |
| 6,7-dimethoxy-4-anilinoquinolines with benzimidazole moiety | A549 | Lung Cancer | Low micromolar | nih.gov |
| 6,7-dimethoxy-4-anilinoquinolines with benzimidazole moiety | MCF-7 | Breast Cancer | Low micromolar | nih.gov |
| 6,7-dimethoxy-4-anilinoquinolines with benzimidazole moiety | MKN-45 | Gastric Cancer | Low micromolar | nih.gov |
| 7-chloro-(4-thioalkylquinoline) derivatives | Various | Various Cancers | Varied | mdpi.com |
Analysis of Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells.
Studies on N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8 ) have shown that it induces cell death by activating the intrinsic apoptotic pathway mdpi.com. This is evidenced by the activation of caspase-9 and the executioner caspases-3 and -7, leading to nuclear fragmentation mdpi.comdocumentsdelivered.com. The induction of apoptosis by quinoline-N-oxide derivatives in human erythroleukemic K562 cells has also been reported, which involves the activation of caspases-9 and -3 nih.gov. Furthermore, investigations into 7-chloro-(4-thioalkylquinoline) derivatives revealed that at higher concentrations, these compounds induce apoptosis in the CCRF-CEM cancer cell line mdpi.com.
Studies on Anti-Angiogenic Pathway Modulation
As mentioned earlier, angiogenesis is a critical process for tumor progression. The inhibition of VEGFR-2 by quinoline and quinazoline analogues strongly suggests their potential to modulate anti-angiogenic pathways nih.gov. By blocking the signaling of VEGFR-2, these compounds can inhibit the proliferation and migration of endothelial cells, which are essential steps in the formation of new blood vessels nih.gov.
While direct studies on the modulation of the complete anti-angiogenic pathway by this compound analogues are not extensively detailed in the reviewed literature, their potent inhibition of key pro-angiogenic receptor tyrosine kinases like VEGFR provides a strong rationale for their anti-angiogenic effects. Synthetic antioxidants have also been shown to reduce or inhibit angiogenesis in both in vitro and in vivo assays nih.gov.
Exploration of Antimicrobial Properties
The quinoline framework is a key component in a number of antimicrobial agents. Research into its derivatives continues to yield compounds with promising activity against a range of pathogenic microbes.
Derivatives of the quinoline scaffold have demonstrated notable efficacy against Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus. Some novel 4-piperazinylquinoline hybrid derivatives have been synthesized and tested for their antibacterial properties. One such compound, designated 5k, showed potent and selective activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 10 μM. nih.gov This activity is attributed to its ability to disrupt the integrity of the bacterial cell membrane in a dose- and time-dependent manner. nih.gov
Further studies have focused on quinoline derivatives like HT61, which has been shown to be effective against non-dividing, antibiotic-tolerant subpopulations within S. aureus biofilms. nih.gov Treatment of S. aureus biofilms with HT61 resulted in reduced viability and was associated with the increased expression of proteins involved in cell wall stress and division. nih.gov The development of hybrid compounds containing the 4-amino-7-chloroquinoline moiety has also been explored as a strategy to create potent antimalarial agents. mdpi.com
The table below summarizes the antibacterial activity of selected quinoline derivatives against Staphylococcus aureus.
| Derivative Class | Specific Compound | Pathogen | Observed Activity (MIC) | Reference |
| 4-Piperazinylquinoline Hybrid | Compound 5k | Staphylococcus aureus ATCC 25923 | 10 µM | nih.gov |
| Quinoline Derivative | HT61 | Staphylococcus aureus UAMS-1 (Biofilms) | Effective at reducing biofilm viability | nih.gov |
| Quinoline Benzodioxole Derivative | Compound B | Staphylococcus aureus | 3.125 µg/mL | nih.gov |
The antifungal potential of quinoline derivatives has also been an area of active research. Studies on 7-chloroquinoline-4-yl arylhydrazone derivatives have been conducted to evaluate their in vitro activity against various oral fungi. researchgate.netnih.gov In one study, fifteen different 7-chloro-4-arylhydrazonequinolines were tested against eight fungal strains, including several Candida species. nih.gov Two compounds in particular, 4a (with a 2-F substitution) and 4o, demonstrated notable antifungal activity, with the 4a hydrazone showing the highest efficacy with a Minimum Inhibitory Concentration (MIC) of 25 μg/mL and a Minimum Fungicidal Concentration (MFC) of 50 μg/mL against Candida species. researchgate.net
Hybrid molecules combining a 7-chloro-4-aminoquinoline nucleus with a substituted 2-pyrazoline moiety have also been synthesized and evaluated for antifungal properties against Candida albicans and Cryptococcus neoformans. mdpi.com These studies help to establish structure-activity relationships, indicating that the position and type of substitutions on the quinoline and pyrazoline rings play a crucial role in determining antifungal potency. mdpi.com
The table below presents findings on the antifungal activity of specific quinoline derivatives.
| Derivative Class | Specific Compound | Fungal Pathogen | Observed Activity (MIC) | Reference |
| 7-Chloroquinolin-4-yl Arylhydrazone | Compound 4a (R = 2-F) | Candida species | 25 µg/mL | researchgate.net |
| 7-Chloroquinolin-4-yl Arylhydrazone | Compound 4o | Candida species | Noted antifungal activity | researchgate.net |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide | Compound 3l | Candida albicans | 18 mm inhibition zone (0.1 mg/mL) | nih.gov |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide | Compound 3l | Cryptococcus neoformans | 10 mm inhibition zone (0.1 mg/mL) | nih.gov |
Other Exploratory Biological Targets and Phenotypes Exhibited by Related Quinoline Derivatives
Beyond their antimicrobial effects, quinoline-based compounds have been investigated for a variety of other therapeutic applications, targeting diverse biological pathways.
Quinoline derivatives have been recognized for their potential to modulate inflammatory responses. ymerdigital.comnih.gov Some synthetic quinolines, such as hybrids of tomoxiprole and naproxen, have demonstrated significant anti-inflammatory and anti-nociceptive effects in animal models. nih.gov Molecular docking studies suggest that these effects may be mediated through the strong inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. nih.gov
Natural sources have also yielded quinoline alkaloids with anti-inflammatory properties. rsc.org For example, compounds isolated from the fruits of Zanthoxylum avicennae have been shown to significantly suppress the gene expression and secretion of pro-inflammatory cytokines, including IL-1β and IL-6, in macrophages. rsc.org Furthermore, some quinoline derivatives have been found to reduce nitric oxide production and inhibit the DNA binding of the nuclear factor-kappa B (NF-ĸB) transcription factor upon inflammatory stimulation in vitro. nih.gov
The quinoline scaffold is arguably most famous for its role in antimalarial drugs, with quinine (B1679958) and chloroquine (B1663885) being cornerstone examples. mdpi.comymerdigital.com However, the emergence of drug-resistant strains of malaria parasites, particularly Plasmodium falciparum, has necessitated a continuous effort to develop new and more effective quinoline-based agents. nih.gov
Research in this area focuses on structural optimization and the creation of hybrid molecules to enhance efficacy and overcome resistance mechanisms. For instance, quinoline-ferrocene hybrid compounds, such as ferroquine, have been shown to be effective against multi-drug resistant P. falciparum isolates. mdpi.com Other novel hybrids, including quinoline-pyrazolopyridine derivatives, have also demonstrated potent antimalarial activity in both in vitro and in vivo studies. nih.gov In vitro evaluations of newly synthesized quinoline derivatives have revealed compounds with excellent antimalarial activities, with some showing IC₅₀ values as low as 0.014 μg/mL against P. falciparum. nih.gov
The broad biological activity of the quinoline scaffold extends to antiviral applications. nih.govnottingham.ac.uk Quinoline derivatives have been investigated for activity against a wide array of viruses, including Dengue virus, Zika virus, human immunodeficiency virus (HIV), and various coronaviruses. nih.govnottingham.ac.uksemanticscholar.org
For example, certain quinoline-based compounds have shown a dose-dependent inhibition of Dengue virus serotype 2 in the low to sub-micromolar range, possibly by impairing the accumulation of the viral envelope glycoprotein in infected cells. semanticscholar.org In the context of the COVID-19 pandemic, quinoline-based inhibitors of the SARS-CoV-2 papain-like protease (PLpro) have been developed as potential oral antiviral drug candidates. news-medical.net In vivo studies with one such inhibitor, Jun13296, demonstrated increased survival, reduced viral load in the lungs, and prevention of lung inflammation in a mouse model of SARS-CoV-2 infection. news-medical.net This compound was also found to reduce inflammatory cytokines, suggesting a dual antiviral and anti-inflammatory mechanism. news-medical.net
Q & A
Basic: What is the standard synthetic route for 4-chloro-5,7-dimethoxyquinoline?
The synthesis involves refluxing 6,7-dimethoxynaphthalen-1-ol with phosphorus oxychloride (POCl₃) for 6 hours, followed by neutralization with aqueous NaOH. The crude product is purified via column chromatography (petroleum ether:EtOAc = 8:1 v/v), yielding pink crystals after slow evaporation in methanol. Characterization includes reversed-phase HPLC (99% purity), ¹H NMR (δ 8.57–4.03 ppm), and mass spectrometry (ESI: m/z 224 [M+1]). Crystallographic validation confirms planar geometry with methoxy deviations of 0.02–0.08 Å .
Basic: How is the molecular structure of this compound validated?
Single-crystal X-ray diffraction (XRD) at 296 K reveals intramolecular C–H⋯Cl interactions (S(5) ring motifs) and near-planar geometry (r.m.s. deviation = 0.002 Å). Bond lengths (C–C: ~1.39 Å) and angles align with quinoline derivatives. Methoxy groups exhibit torsional angles of 3.5° (C5-O) and 5.2° (C7-O). Complementary techniques like ¹H NMR and ESI-MS confirm purity and functional groups .
Advanced: How do substituent positions (chloro vs. methoxy) influence reactivity in cross-coupling reactions?
The electron-withdrawing chloro group at C4 enhances electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura coupling), while the C5/C7 methoxy groups donate electron density via resonance, stabilizing intermediates. Steric hindrance from methoxy substituents may reduce reaction rates at adjacent positions. Computational studies (DFT) correlate substituent effects with experimental yields in analogous quinoline systems .
Advanced: What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD)?
Discrepancies between experimental and computational data are addressed via:
- Dynamic NMR to detect conformational equilibria (e.g., methoxy rotation barriers).
- DFT optimization (B3LYP/6-311+G(d,p)) to compare theoretical/experimental bond angles.
- Hirshfeld surface analysis to validate XRD-predicted intermolecular interactions (e.g., C–H⋯Cl) .
Basic: What are the key applications of this compound in medicinal chemistry?
The compound serves as a precursor for antimalarial and kinase inhibitors. For example, chloroquine analogs exploit the quinoline core’s DNA intercalation ability. Structural modifications (e.g., replacing chloro with amino groups) enhance bioactivity, guided by QSAR models .
Advanced: How is the compound’s crystallographic purity optimized for pharmacological studies?
Slow evaporation in methanol yields high-purity crystals (>99% by HPLC). Polymorph screening (e.g., solvent/antisolvent methods) identifies stable forms. Differential scanning calorimetry (DSC) monitors phase transitions (m.p. 403–404 K), while PXRD ensures batch consistency .
Advanced: What mechanistic insights explain regioselective functionalization of the quinoline core?
The C4 chloro group directs electrophilic substitution to C3/C8 via σ-complex stabilization. Methoxy groups at C5/C7 deactivate C6 through resonance, favoring reactions at C2. Kinetic studies (e.g., Hammett plots) quantify substituent effects on reaction rates .
Basic: How is stability assessed under varying pH and temperature conditions?
Accelerated stability studies (ICH guidelines):
- Thermogravimetric analysis (TGA) evaluates decomposition above 450 K.
- pH-dependent hydrolysis (1–13) monitored by UV-Vis (λmax = 270 nm) shows instability in strong bases (OH⁻ attack at C4) .
Advanced: How are computational tools used to predict biological activity?
Molecular docking (AutoDock Vina) screens against PDGFR-β kinase (PDB: 3MJG), revealing hydrogen bonds with methoxy oxygen and π-π stacking with the quinoline ring. MD simulations (AMBER) assess binding stability over 100 ns .
Advanced: What analytical methods quantify trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
